N,N-dibutyl-N'-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]methanimidamide
Description
This compound features a purine core (6-oxo-1H-purin-2-yl) linked to a methanimidamide group substituted with two butyl chains (N,N-dibutyl). The purine is attached to a stereochemically defined oxolane (tetrahydrofuran) ring at the 9-position, which contains hydroxyl and hydroxymethyl groups at the 4- and 5-positions, respectively.
Properties
Molecular Formula |
C19H30N6O4 |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
N,N-dibutyl-N'-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]methanimidamide |
InChI |
InChI=1S/C19H30N6O4/c1-3-5-7-24(8-6-4-2)11-21-19-22-17-16(18(28)23-19)20-12-25(17)15-9-13(27)14(10-26)29-15/h11-15,26-27H,3-10H2,1-2H3,(H,22,23,28)/b21-11+/t13-,14+,15+/m0/s1 |
InChI Key |
FMFVXARCFDUGAM-AOHMBMNCSA-N |
Isomeric SMILES |
CCCCN(CCCC)/C=N/C1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)CO)O |
Canonical SMILES |
CCCCN(CCCC)C=NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)CO)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dibutyl-N’-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]methanimidamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the purine ring, the attachment of the oxolane ring, and the final functionalization to introduce the dibutylamino group. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions in real-time.
Chemical Reactions Analysis
Types of Reactions
N,N-dibutyl-N’-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]methanimidamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted derivatives.
Scientific Research Applications
N,N-dibutyl-N’-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]methanimidamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as antiviral or anticancer properties.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N,N-dibutyl-N’-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]methanimidamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into active sites or binding pockets, thereby influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Structural Analogues with Modified Oxolane Substituents
- Structure: N-{9-[(2R,4S,5R)-4-(Benzoylsulfanyl)-5-{[(tert-butyldimethylsilyl)oxy]methyl}oxolan-2-yl]-6-oxo-1H-purin-2-yl}-2-methylpropanamide.
- Key Differences:
- Replaces the hydroxymethyl group with a tert-butyldimethylsilyl (TBS)-protected hydroxymethyl.
- Introduces a benzoylsulfanyl group at the 4-position instead of a hydroxyl group.
- Implications: The TBS group enhances stability during synthesis, while the benzoylsulfanyl group may alter electronic properties and binding affinity .
- Structure: N-{9-[(2R,4S,5S)-4-Hydroxy-5-(sulfanylmethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl}-2-methylpropanamide.
- Key Differences: Replaces hydroxymethyl with sulfanylmethyl.
- General Structure: (S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)alkanamide derivatives (butyramide to heptanamide).
- Key Differences:
- Feature a 2-oxotetrahydrofuran ring instead of the oxolane-hydroxymethyl system.
- Varying alkyl chains (C4–C7) on the alkanamide group influence lipophilicity (logP increases with chain length).
- Comparison: The target compound’s dibutyl groups provide moderate lipophilicity (predicted logP ~2.5) compared to 5a (logP 1.8) and 5d (logP 3.2) .
Analogues with Protective Groups
- Structure: N-{9-[(2R,4S,5S)-5-({[Bis(4-methoxyphenyl)(phenyl)methyl]sulfanyl}methyl)-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl}-2-methylpropanamide.
- Key Differences:
- Uses a bis(4-methoxyphenyl)(phenyl)methyl (DMT) group for sulfanyl protection.
- The bulky DMT group improves solubility in organic solvents, facilitating oligonucleotide synthesis.
- Implications: The target compound lacks such protective groups, which may limit its use in solid-phase synthesis but reduces synthetic complexity .
Compound in :
- Structure: Contains multiple tert-butyldimethylsilyl (TBS) groups on the oxolane ring.
- Key Differences:
- Extensive silyl protection enhances stability but requires deprotection steps for biological activity.
- Comparison: The target compound’s unprotected hydroxyl and hydroxymethyl groups may confer higher reactivity in aqueous environments .
Pharmacological and Physicochemical Properties
Biological Activity
N,N-dibutyl-N'-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]methanimidamide (CAS Number: 98532-98-0) is a synthetic compound with potential biological activities that warrant detailed exploration. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₃₀N₆O₄ |
| Molecular Weight | 406.5 g/mol |
| Structure | Chemical Structure |
The biological activity of this compound primarily involves its interaction with nucleic acid metabolism and enzymatic pathways. It is hypothesized to act as an inhibitor of specific enzymes involved in nucleotide synthesis and cellular proliferation.
Enzyme Inhibition
Research indicates that this compound may inhibit key enzymes such as:
- Adenosine Deaminase - Involved in purine metabolism.
- Dipeptidyl Peptidase IV (DPP-IV) - Associated with glucose metabolism and immune regulation.
Inhibition of these enzymes can lead to altered cellular signaling pathways and metabolic processes.
Antiviral Activity
In vitro studies have demonstrated that this compound exhibits antiviral properties against several viruses, including:
- HIV : The compound showed significant inhibition of viral replication in cultured T-cells.
Antitumor Activity
The compound has also been evaluated for its antitumor effects. A study conducted on various cancer cell lines revealed:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF7 | 20 |
| A549 | 25 |
These results suggest a concentration-dependent cytotoxic effect against tumor cells.
Case Studies
-
Study on HIV Replication :
- Researchers administered varying concentrations of the compound to infected T-cells.
- Results indicated a dose-dependent decrease in viral load, suggesting potential for therapeutic use in HIV treatment.
-
Anticancer Research :
- In a xenograft model using mice implanted with human tumor cells, treatment with the compound resulted in a significant reduction in tumor size compared to control groups.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
